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molecular formula C9H12N2O2S B1355947 2-Amino-N-cyclopropylbenzenesulfonamide CAS No. 443987-16-4

2-Amino-N-cyclopropylbenzenesulfonamide

Cat. No. B1355947
M. Wt: 212.27 g/mol
InChI Key: OMLGXMQYBUUKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919331B2

Procedure details

A solution of N-cyclopropyl-2-nitro-benzenesulfonamide (7.9 g, 33.0 mmol) in EtOH (50 ml) was treated with HCl (3.0 ml, 4.0 N in dioxane), Pd/C (10%, 100 mg) and shaken in a Parr Hydrogenator at 50 psi for 48 h. The catalyst was removed by filtration and the solvent evaporated to give 6.9 g (84%) of 2-Amino-N-cyclopropyl-benzenesulfonamide as a light grey solid.
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][S:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-])=O)(=[O:7])=[O:6])[CH2:3][CH2:2]1.Cl>CCO.[Pd]>[NH2:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[S:5]([NH:4][CH:1]1[CH2:3][CH2:2]1)(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
C1(CC1)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
shaken in a Parr Hydrogenator at 50 psi for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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